(2E)-2-hydroxyiminochromene-3-carboxamide
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Overview
Description
(2E)-2-hydroxyiminochromene-3-carboxamide is an organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-hydroxyiminochromene-3-carboxamide typically involves the reaction of chromene derivatives with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-hydroxyiminochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of (2E)-2-hydroxyiminochromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-hydroxyiminochromene-3-carboxylate
- (2E)-2-hydroxyiminochromene-3-carboxylic acid
- (2E)-2-hydroxyiminochromene-3-carboxylamide
Uniqueness
(2E)-2-hydroxyiminochromene-3-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxime group, in particular, allows for a range of chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(2E)-2-hydroxyiminochromene-3-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c11-9(13)7-5-6-3-1-2-4-8(6)15-10(7)12-14/h1-5,14H,(H2,11,13)/b12-10+ |
InChI Key |
UOBXYGAKWAHOFH-ZRDIBKRKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N\O)/O2)C(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NO)O2)C(=O)N |
Origin of Product |
United States |
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